Regiochemical Differentiation: 4-(3-Iodopropargyloxy) Series vs. 5-(3-Iodopropargyloxy) Series Antifungal Potency
The 4-(3-iodopropargyloxy) pyrimidine series, derived exclusively from 2-methylthio-4-propargyloxy pyrimidine, demonstrates antifungal potency markedly superior to the 5-(3-iodopropargyloxy) series. The patent states that prior art 5-substituted derivatives exhibited only limited activity, whereas the 4-substituted compounds are described as differing markedly with respect to both antimycotic and antibacterial activity [1]. In a direct comparative table within the same patent, 4-substituted compounds (I, II, III) were benchmarked against the clinical antifungals clotrimazole and haloprogin across four organisms [1].
| Evidence Dimension | In vitro minimum inhibitory concentration (MIC) against Aspergillus niger |
|---|---|
| Target Compound Data | 2-Methylthio-4-(3-iodopropargyloxy) pyrimidine: MIC 0.3–0.7 μg/mL; 2-Methylthio-5-bromo-4-(3-iodopropargyloxy) pyrimidine: MIC 0.01 μg/mL [1] |
| Comparator Or Baseline | 5-(3-iodopropargyloxy) pyrimidine series (rimoprogin/VÚFB-9244): activity described as limited; rimoprogin MIC against Candida albicans: 2.5 μg/mL fungicidal threshold [2]; rimoprogin MIC against Aspergillus niger: 8 μg/mL [3] |
| Quantified Difference | For Aspergillus niger: 4-series MIC 0.3–0.7 μg/mL vs. rimoprogin (5-series) MIC 8 μg/mL — approximately 11-fold to 27-fold greater potency; for optimized 4-series analog (5-bromo): MIC 0.01 μg/mL — 800-fold more potent than rimoprogin |
| Conditions | Patent US 4,384,118: standard MIC determination; Rimoprogin study (Imamura et al., 1988): Japanese Journal of Medical Mycology, MIC read after 3 days for Aspergillus |
Why This Matters
A procurement decision selecting the 4-propargyloxy intermediate over a 5-substituted alternative directly determines whether the resulting drug candidate achieves sub-μg/mL or near double-digit μg/mL MIC values against Aspergillus niger — a critical pathogen in immunocompromised patients.
- [1] Buděšínský Z, Janata V, Šváb A, Brůna L, Čapek A, Šimek A. 4-(3-Iodopropargyloxy) pyrimidine derivatives. US Patent 4,384,118. 1983 May 17. (Table A, MIC comparisons against clotrimazole and haloprogin.) View Source
- [2] Imamura H, Uchida K, Hiratani T, Yamaguchi H. Studies on the in vitro activity of rimoprogin, a new synthetic antifungal compound. Jpn J Med Mycol. 1988;29(4):275-291. doi:10.3314/jjmm1960.29.275. View Source
- [3] Langsadl L, Jedlickova Z. Sensitivity of strains of Candida albicans to jaritin, haloprogin, clotrimazole and miconazole. Postgrad Med J. 1979;55(647):695-696. doi:10.1136/pgmj.55.647.695. View Source
